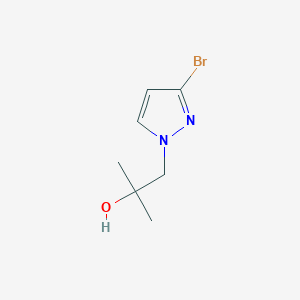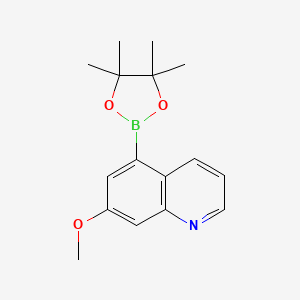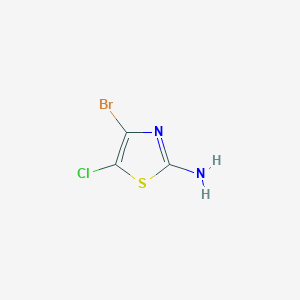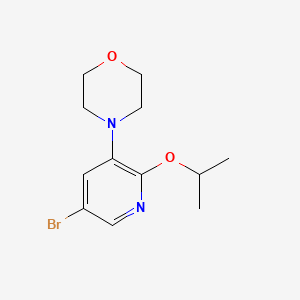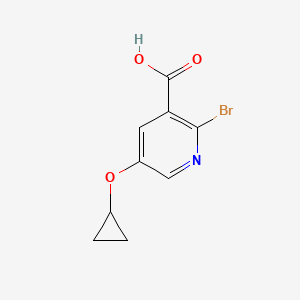
3-Ethynyl-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-4-fluorobenzoic acid is an organic compound with the molecular formula C₉H₅FO₂ It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an ethynyl group and the hydrogen atom at the fourth position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-fluorobenzoic acid typically involves the introduction of the ethynyl and fluorine groups onto the benzoic acid ring. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated benzoic acid derivative. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The ethynyl and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used alongside palladium catalysts.
Amines: Used as bases in various reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce larger aromatic compounds, while oxidation and reduction reactions can yield various functionalized derivatives .
Scientific Research Applications
3-Ethynyl-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-fluorobenzoic acid: Similar structure but with an ethyl group instead of an ethynyl group.
4-Ethynyl-3-fluorobenzoic acid: Isomer with the ethynyl and fluorine groups swapped.
3-Fluorobenzoic acid: Lacks the ethynyl group.
4-Fluorobenzoic acid: Lacks the ethynyl group and has the fluorine at a different position.
Uniqueness
3-Ethynyl-4-fluorobenzoic acid is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H5FO2 |
|---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
3-ethynyl-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H5FO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12) |
InChI Key |
XGNCHLXTZPZKBX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




